![molecular formula C18H15ClN4OS B2981228 N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide CAS No. 872988-05-1](/img/structure/B2981228.png)

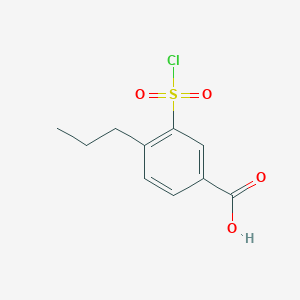

N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

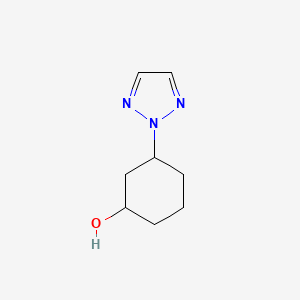

“N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide” is a complex organic compound. It contains a pyridazinyl group attached to a thioacetamide group via a pyridinyl linker. This is further connected to a chlorobenzyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the pyridinyl and pyridazinyl rings, and the chlorobenzyl group might add steric hindrance .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often participate in nucleophilic substitution reactions, redox reactions, and various types of coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用

Discovery and Clinical Candidate Selection

K-604, a clinical candidate, is identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. Its design aimed to enhance aqueous solubility and oral absorption, presenting potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Structure-Activity Relationship Studies

Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the synthesis of potent and efficacious compounds. Adjustments to the 6,5-heterocyclic analogues aimed at improving metabolic stability have demonstrated the significance of structural alterations for enhancing drug efficacy and stability (Markian M Stec et al., 2011).

Synthesis and Docking Studies of Novel Derivatives

A series of novel pyridine and fused pyridine derivatives were synthesized, with molecular docking screenings indicating moderate to good binding energies towards GlcN-6-P synthase. These compounds showcased antimicrobial and antioxidant activity, highlighting their potential for therapeutic applications (E. M. Flefel et al., 2018).

Antiarrhythmic Activities Evaluation

Newly synthesized tricyclic and tetracyclic thienopyridine derivatives were evaluated for their antiarrhythmic activities, showing high effectiveness comparable to established drugs like Procaine amide and Lidocaine. This suggests their potential use in treating arrhythmias (N. A. Abdel-Hafez et al., 2009).

Antimicrobial and Antitumor Activity

Certain new N-substituted-2-amino-1,3,4-thiadiazoles showed promising results in cytotoxicity and antioxidant activities screening. These compounds' efficacy in inhibiting cancer cell growth and their antioxidant properties suggest their potential in cancer treatment and as protective agents against oxidative stress (W. Hamama et al., 2013).

将来の方向性

作用機序

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors .

Mode of Action

This inhibition can prevent the signaling pathways that lead to angiogenesis, thereby potentially limiting the growth and spread of cancer cells .

Biochemical Pathways

The compound’s interaction with VEGFR1 affects the angiogenesis pathway. By inhibiting VEGFR1, the compound can disrupt the VEGF signaling pathway, which is crucial for angiogenesis . The downstream effects of this disruption can include reduced blood vessel formation, which can limit the supply of oxygen and nutrients to tumors, inhibiting their growth .

Pharmacokinetics

These would include its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would primarily be the inhibition of angiogenesis due to the disruption of the VEGF signaling pathway . This could result in the limitation of tumor growth and spread .

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4OS/c19-15-5-3-13(4-6-15)10-21-17(24)12-25-18-8-7-16(22-23-18)14-2-1-9-20-11-14/h1-9,11H,10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEJXPYHIGRWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)

![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)

![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)